An In-Depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2-Methyl-1,3-thiazol-4-yl)methanol , a key heterocyclic building block, holds significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, reactivity, and applications, offering a valuable resource for researchers engaged in drug discovery and organic synthesis.
Core Chemical and Physical Properties
(2-Methyl-1,3-thiazol-4-yl)methanol, with the CAS Number 76632-23-0, is a sulfur- and nitrogen-containing heterocyclic compound.[1] Its core structure features a thiazole ring, a five-membered aromatic ring, substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.
Table 1: Physicochemical Properties of (2-Methyl-1,3-thiazol-4-yl)methanol
| Property | Value | Source |
| IUPAC Name | (2-Methyl-1,3-thiazol-4-yl)methanol | N/A |
| CAS Number | 76632-23-0 | [1] |
| Molecular Formula | C₅H₇NOS | [2] |
| Molecular Weight | 129.18 g/mol | [2] |
| Melting Point | 87 - 91 °C | |
| Boiling Point | 104 °C at 5 Torr | |
| Density (Predicted) | 1.263 g/cm³ | |
| Appearance | Brown solid |
Note: Some physical properties are based on data from safety data sheets and may represent a range.
Synthesis Methodologies
The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol can be approached through established methods for thiazole ring formation, followed by functional group manipulation. Two primary synthetic routes are considered the most viable: the Hantzsch thiazole synthesis and the reduction of a pre-formed thiazole-4-carboxylate ester.
Hantzsch Thiazole Synthesis Route
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[3] This approach involves the condensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound.
Conceptual Workflow for Hantzsch Synthesis:
Figure 1: Conceptual workflow for the Hantzsch synthesis of the target molecule.
Experimental Protocol (Proposed):
A detailed, validated experimental protocol for the direct synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol via the Hantzsch reaction is not explicitly available in the reviewed literature. However, a general procedure can be extrapolated from known Hantzsch syntheses.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in a suitable solvent such as ethanol.
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Addition of α-Halocarbonyl: To the stirred solution, add an equimolar amount of a 3-halo-1-hydroxyacetone derivative (e.g., 1-chloro-3-hydroxyacetone). The use of 1,3-dichloroacetone would likely lead to the formation of 4-(chloromethyl)-2-methyl-1,3-thiazole, which would require a subsequent hydrolysis step.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-Methyl-1,3-thiazol-4-yl)methanol.
Reduction of a Thiazole-4-Carboxylate Ester
An alternative and often high-yielding approach involves the reduction of a pre-synthesized ethyl 2-methylthiazole-4-carboxylate. This method is particularly useful if the corresponding ester is commercially available or readily synthesized.
Workflow for Ester Reduction:
Figure 2: Workflow for the reduction of a thiazole ester to the corresponding alcohol.
Experimental Protocol (Based on Analogy):
The following protocol is adapted from the reduction of a similar thiazole ester derivative.
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Preparation of Reducing Agent: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
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Addition of Ester: Slowly add a solution of ethyl 2-methylthiazole-4-carboxylate in anhydrous THF to the stirred LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.
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Quenching and Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
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Isolation and Purification: Filter the resulting mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel to afford pure (2-Methyl-1,3-thiazol-4-yl)methanol.
Spectroscopic Characterization
While specific experimental spectra for (2-Methyl-1,3-thiazol-4-yl)methanol are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
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¹H NMR:
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A singlet for the methyl protons (CH₃ ) at approximately 2.6-2.8 ppm.
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A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons (-CH₂ OH) around 4.6-4.8 ppm.
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A singlet for the thiazole ring proton at the 5-position (CH ) in the region of 7.0-7.2 ppm.
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A broad singlet for the hydroxyl proton (-OH ), the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR:
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A signal for the methyl carbon (C H₃) around 18-20 ppm.
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A signal for the methylene carbon (-C H₂OH) in the range of 58-62 ppm.
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Signals for the thiazole ring carbons, with the C2 and C4 carbons appearing at lower field (e.g., >150 ppm) and the C5 carbon at a higher field (e.g., ~115-120 ppm).
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Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.
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Characteristic C=N and C=C stretching vibrations of the thiazole ring in the 1400-1600 cm⁻¹ region.
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A C-O stretching vibration for the primary alcohol around 1050-1150 cm⁻¹.
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Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 129.
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Common fragmentation patterns would include the loss of a hydroxyl radical (M-17), water (M-18), or the hydroxymethyl group (M-31).
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Chemical Reactivity and Applications
(2-Methyl-1,3-thiazol-4-yl)methanol is a versatile synthetic intermediate due to the presence of the reactive hydroxyl group and the modifiable thiazole core.
Key Reactions of the Hydroxymethyl Group
The primary alcohol functionality can undergo a variety of common organic transformations:
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Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (2-methyl-1,3-thiazole-4-carbaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation to the carboxylic acid (2-methyl-1,3-thiazole-4-carboxylic acid) can be achieved with stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
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Esterification and Etherification: The alcohol can be readily converted to esters by reaction with acyl chlorides or carboxylic acids under appropriate conditions. Ether formation is also possible through reactions like the Williamson ether synthesis.
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Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine or bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 4-(halomethyl)-2-methyl-1,3-thiazoles, which are themselves valuable synthetic intermediates.
Role in Drug Discovery and Development
The thiazole nucleus is a prominent scaffold in a wide range of pharmaceuticals due to its ability to engage in various biological interactions. Thiazole-containing compounds have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.
(2-Methyl-1,3-thiazol-4-yl)methanol serves as a crucial starting material or building block for the synthesis of more complex, biologically active molecules. The substituents at the 2- and 4-positions can be strategically chosen and further modified to optimize the pharmacological profile of a lead compound. Its utility lies in its ability to introduce a stable, aromatic, and functionalized heterocyclic moiety into a larger molecular framework. Thiazole derivatives are known to be key components in drugs such as the antiretroviral agent Ritonavir.
Safety and Handling
(2-Methyl-1,3-thiazol-4-yl)methanol is classified as a hazardous substance.
GHS Hazard Statements:
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.[2]
Precautionary Measures:
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[2]
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[2]
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In case of exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
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Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
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Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
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Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
(2-Methyl-1,3-thiazol-4-yl)methanol is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an attractive building block for the development of novel pharmaceuticals and functional materials. A thorough understanding of its reactivity and safe handling procedures is essential for its effective utilization in a research and development setting.
References
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Labchem. (2-Methyl-1,3-thiazol-4-yl)methanol, 97%. Available at: [Link]
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PubChem. ((2-Methyl-1,3-thiazol-5-yl)methanol). Available at: [Link]
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SynArchive. (Hantzsch Thiazole Synthesis). Available at: [Link]

